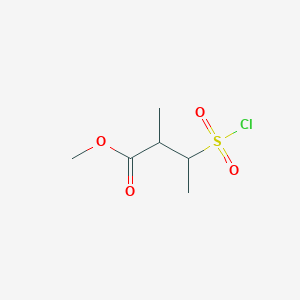

Methyl 3-(chlorosulfonyl)-2-methylbutanoate

Description

Methyl 3-(chlorosulfonyl)-2-methylbutanoate is a synthetic ester characterized by a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl branch at the 2-position of the butanoate backbone. Its ester group suggests stability under mild conditions, but the sulfonyl chloride moiety renders it sensitive to hydrolysis and nucleophilic attack.

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO4S/c1-4(6(8)11-3)5(2)12(7,9)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMAVFNTQZIDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-2-methylbutanoate typically involves the chlorosulfonation of methyl 2-methylbutanoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: Methyl 2-methylbutanoate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chlorosulfonyl)-2-methylbutanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Reduction: The compound can be reduced to form the corresponding sulfinic acid or sulfonic acid derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Sulfonamides: Formed from reaction with amines.

Sulfonates: Formed from reaction with alcohols.

Sulfonothioates: Formed from reaction with thiols.

Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2-methylbutanoate has several applications in scientific research:

Organic Synthesis: It is used as a reagent to introduce sulfonyl groups into organic molecules, which are important in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: It is employed in the modification of polymers to enhance their properties, such as thermal stability and resistance to degradation.

Biological Studies: The compound is used to study the effects of sulfonyl groups on biological systems and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2-methylbutanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various sulfonyl derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which enhances the electrophilicity of the carbon atom to which it is attached.

Comparison with Similar Compounds

Table 1: Structural Features and Functional Groups

Reactivity and Stability

- This compound: The -SO₂Cl group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate formation. Prone to hydrolysis under acidic/alkaline conditions .

- Methyl 3-chlorobutanoate : Less reactive due to the absence of sulfonyl chloride; chlorine may participate in SN2 reactions but with lower electrophilicity.

- Ethyl 3-(methylthio)propionate : The thioether group (-SMe) is less reactive than -SO₂Cl but contributes to sulfurous aroma in fruits.

Physical Properties (Inferred)

Table 2: Comparative Physical Properties

*Estimated based on sulfonyl chloride analogs.

Key Research Findings

Ester Reactivity: The chlorosulfonyl group drastically increases electrophilicity compared to simple esters like methyl 2-methylbutanoate, enabling diverse synthetic applications .

Aroma vs. Synthesis: While methyl 2-methylbutanoate is pivotal in natural aromas (OAV >1 in pineapple and apples), this compound’s reactivity limits its use in fragrances .

Sulfur Functionality: Sulfur-containing esters like ethyl 3-(methylthio)propionate and this compound highlight the spectrum from aroma contributors (-SMe) to reactive intermediates (-SO₂Cl) .

Biological Activity

Methyl 3-(chlorosulfonyl)-2-methylbutanoate is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃ClO₄S

- Molecular Weight : 196.69 g/mol

- CAS Number : 15441-07-3

The compound features a chlorosulfonyl group, which is known for its reactivity and potential to form sulfonamide derivatives.

Cytotoxicity

Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Protein Synthesis : The chlorosulfonyl group can react with nucleophilic sites on proteins, potentially disrupting their function.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.

Case Studies

-

Study on Cancer Cell Lines :

A study conducted by researchers demonstrated the cytotoxic effects of this compound on HeLa cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent . -

Antibacterial Activity :

In another investigation, the compound was tested against Gram-negative bacteria, showing promising antibacterial properties. The mechanism was attributed to the disruption of bacterial cell wall synthesis . -

Toxicological Assessment :

A comprehensive toxicological assessment revealed that while the compound exhibits potent biological activity, it also poses risks at higher concentrations. Safety data indicate a need for careful dosage regulation in therapeutic applications .

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance its biological activity while reducing toxicity. Various derivatives have been synthesized and tested for efficacy against different biological targets.

Table: Summary of Derivatives and Their Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(chlorosulfonyl)-2-methylbutanoate, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a precursor ester using chlorosulfonic acid or derivatives. For example, similar sulfonyl chloride formation in other esters (e.g., ) employs reagents like trifluoromethanesulfonic acid derivatives under anhydrous conditions. Key factors include:

- Temperature control : Elevated temperatures (~60°C) enhance reactivity but may increase side reactions (e.g., hydrolysis of the chlorosulfonyl group).

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates and improve reagent solubility .

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) effectively isolates polar sulfonated products .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer : The chlorosulfonyl group is highly reactive with moisture and nucleophiles. Best practices include:

- Storage : Under inert gas (N₂/Ar) in airtight, desiccated containers at –20°C.

- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Safety protocols (e.g., PPE, fume hoods) are critical due to acute toxicity risks (similar to chlorosulfonyl-containing compounds in ) .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing the stability of the chlorosulfonyl group in this compound under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Monitors degradation products (e.g., hydrolysis to sulfonic acid derivatives) with retention time shifts .

- NMR Spectroscopy : Track disappearance of sulfonyl chloride proton signals (δ ~3.5–4.0 ppm) in deuterated solvents (e.g., CDCl₃).

- Kinetic Studies : Perform pH-dependent stability assays using buffered solutions (pH 2–12) and quantify decomposition via UV-Vis or LCMS .

Q. How does the steric hindrance from the 2-methyl group influence nucleophilic substitution reactions at the chlorosulfonyl site?

- Methodological Answer : The 2-methyl group reduces accessibility to the sulfonyl chloride, slowing reactions with bulky nucleophiles (e.g., amines). Experimental approaches include:

- Competitive Reactions : Compare reaction rates with analogous non-methylated esters (e.g., methyl 3-chlorosulfonylbutanoate) using kinetic monitoring .

- DFT Calculations : Model steric effects and transition states to predict regioselectivity in substitutions .

Q. What strategies mitigate side reactions (e.g., dimerization) during esterification or sulfonylation steps in the synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct steps at 0–5°C to suppress exothermic side reactions.

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) ethers before sulfonylation .

- Catalytic Additives : Use scavengers like molecular sieves to absorb byproducts (e.g., HCl) and shift equilibrium toward product formation .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for sulfonylation of methyl 2-methylbutanoate derivatives?

- Methodological Answer : Variability often stems from differences in:

- Reagent Purity : Ensure chlorosulfonic acid is freshly distilled to avoid moisture contamination.

- Workup Protocols : Compare isolation methods (e.g., aqueous extraction vs. column chromatography) using standardized LCMS or NMR quantification .

- Replicate Studies : Conduct triplicate syntheses under controlled conditions (e.g., inert atmosphere, fixed stoichiometry) to identify outlier data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.